REACTION_CXSMILES
|
[C:1]([C:5]1[CH:14]=[C:13]2[C:8]([C:9](=[O:15])[CH2:10][CH2:11][O:12]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].CS(O)(=O)=O.[N-:21]=[N+]=[N-].[Na+].[OH-].[Na+]>ClCCl>[C:1]([C:5]1[CH:6]=[CH:7][C:8]2[C:9](=[O:15])[NH:21][CH2:10][CH2:11][O:12][C:13]=2[CH:14]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3,4.5|
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Name
|
|
Quantity
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1.3 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=CC=C2C(CCOC2=C1)=O
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Name
|
|
Quantity
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7.5 mL
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Type
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reactant
|
Smiles
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CS(=O)(=O)O
|
Name
|
|
Quantity
|
827 mg
|
Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
|
solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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25 mL
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
11.25 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
With stirring at 0° C.
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The resulting mixture was stirred at 0° C. for 3 hours and by TLC analysis there
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Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
This solution was stirred for 10 minutes
|
Duration
|
10 min
|
Type
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EXTRACTION
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Details
|
it was extracted with dichloromethane (3×50 mL)
|
Type
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WASH
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Details
|
the combined dichloromethane layers were washed with brine (1×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over magnesium sulfate
|
Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel eluting with a gradient of 5% ethyl acetate in hexanes to 100% ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC2=C(C(NCCO2)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |